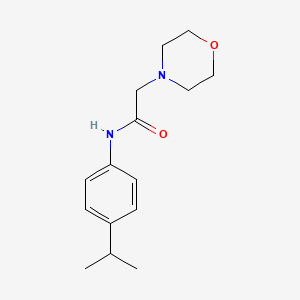![molecular formula C11H17N3O3 B5324684 5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)
5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as barbituric acid derivative and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act on the central nervous system by enhancing the inhibitory effects of GABA neurotransmitter. It has also been reported to modulate the activity of ion channels and receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects. It has been reported to induce sedation, hypnosis, and anesthesia. It has also been shown to possess anticonvulsant and antitumor properties. Furthermore, it has been reported to modulate the activity of various enzymes and receptors.
Advantages and Limitations for Lab Experiments
5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods. However, one of the limitations is that it has low solubility in water, which can limit its use in aqueous solutions. It is also toxic at high concentrations and must be handled with care.
Future Directions
There are several future directions for the study of 5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is the synthesis of new derivatives with improved pharmacological properties. Another direction is the study of the mechanism of action of this compound at the molecular level. Furthermore, the potential use of this compound as a therapeutic agent for various diseases such as cancer and epilepsy can also be explored.
Synthesis Methods
The most common method used for the synthesis of 5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is the condensation reaction between barbituric acid and butylamine. This reaction is carried out under reflux conditions using a suitable solvent such as ethanol or methanol. The product is obtained in good yield after purification by recrystallization.
Scientific Research Applications
5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. This compound has been used as a starting material for the synthesis of various pharmacologically active compounds. It has been reported to possess antitumor, anticonvulsant, and sedative properties.
properties
IUPAC Name |
5-(butyliminomethyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-5-6-12-7-8-9(15)13(2)11(17)14(3)10(8)16/h7,15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZDPTIGOVIOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(N(C(=O)N(C1=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5324622.png)
![{1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5324623.png)
![1'-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5324640.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]phthalazine](/img/structure/B5324647.png)
![5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B5324650.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5324655.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxypropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5324670.png)
![N-(4-ethylbenzyl)-5-(methoxymethyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5324673.png)
![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![2-methyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5324688.png)


![1-allyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5324703.png)